molecular formula C₁₅H₁₁ClI₃NO₄ B1160562 3-Chloro Thyroxine

3-Chloro Thyroxine

Cat. No.: B1160562
M. Wt: 685.42
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro Thyroxine is a chlorinated analog of the endogenous thyroid hormone L-thyroxine (T4), offered as a high-purity chemical tool for investigative research. Thyroid hormones are crucial regulators of development, growth, and metabolism . This analog is of significant interest for studying the structure-activity relationships of thyronine-based compounds and exploring potential modulation of thyroid hormone pathways . Researchers can utilize this compound to probe the mechanisms of thyroid hormone transport and receptor binding. It may serve as a candidate for investigating competitive binding to key serum transport proteins like transthyretin (TTR), a critical process in thyroid hormone distribution and disruption . Furthermore, chlorinated thyronine analogs have been historically investigated for their biological activity, including antigoitrogenic effects, providing a foundation for modern research into thyroid function and inhibition . Given the role of deiodinase enzymes in activating and inactivating thyroid hormones, this compound may also be valuable in studies aiming to understand or influence peripheral thyroid hormone metabolism . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₅H₁₁ClI₃NO₄

Molecular Weight

685.42

Synonyms

O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Thyroid Hormone Receptor (TR) Binding and Activation Studies

The interaction of 3-Chloro Thyroxine with thyroid hormone receptors is a critical determinant of its biological activity. These interactions are characterized by specific binding kinetics, affinities, and selective activation of receptor isoforms, which ultimately dictate the downstream cellular responses.

Ligand-Receptor Interaction Kinetics and Binding Affinity

The binding affinity of ligands to thyroid hormone receptors is a key factor in their potency. Studies have shown that the affinity of various compounds for TRs can differ significantly. For instance, while T3 is recognized as the high-affinity endogenous ligand for TRs nih.govmdpi.com, synthetic analogues like this compound also demonstrate notable binding. Research comparing various thyroid hormone analogues and other compounds has revealed a range of binding affinities. For example, a study using isothermal titration calorimetry (ITC) measured the binding affinity of T3 to the TRβ1 ligand-binding domain (LBD) to be a Kd of 1.6 μM. acs.org In comparison, other studies have reported the affinity of T3 to be much higher, in the nanomolar range, based on radio-ligand binding assays. acs.org The binding of polychlorinated biphenyls (PCBs) and their derivatives to rat liver nuclear extracts has also been investigated, with some compounds like 3,3',5,5'-tetrachlorodiphenoquinone (TCDQ) showing remarkably high affinity (Ka = 1.84 X 10(11) M-1) for the nuclear receptor. nih.gov The structural characteristics of a ligand, such as the number and position of halogen substituents, significantly influence its binding affinity to TRs. acs.org

Interactive Data Table: Binding Affinities of Selected Compounds to Thyroid Hormone Receptors

Compound Receptor/Binding Protein Binding Affinity (Kd) Method
T3 TRβ1 LBD 1.6 μM ITC acs.org
T3 TRα1 1.8 μM ITC-like method acs.org
T3 Anti-T4 Fab 29 nM Native Mass Spectrometry acs.org
T4 Anti-T4 Fab 3.4 nM Native Mass Spectrometry acs.org
T2 Anti-T4 Fab 260 nM Native Mass Spectrometry acs.org
T0 Anti-T4 Fab 130 μM Native Mass Spectrometry acs.org

Receptor Isoform Selectivity (TRα vs. TRβ)

Thyroid hormone action is mediated by two major receptor isoforms, TRα and TRβ, which are encoded by separate genes. nih.govnih.gov These isoforms have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, brain, skeletal muscle, and adipose tissue, while TRβ is the major isoform in the liver, kidney, and pituitary gland. nih.govmdpi.com This differential expression allows for tissue-specific regulation of metabolism and other physiological processes. nih.govmdpi.com

The selectivity of a ligand for TRα or TRβ is a crucial factor in determining its therapeutic profile. mdpi.com For example, TRβ-selective agonists are sought after for treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD) because they can lower hepatic lipids with fewer adverse effects on the heart and bone, which are primarily mediated by TRα. mdpi.com The structural basis for isoform selectivity is subtle, with the ligand-binding domains of TRα and TRβ differing by only a single amino acid (Ser-277 in TRα vs. Asn-331 in TRβ). researchgate.net Despite this high degree of similarity, compounds with significant isoform selectivity have been developed. researchgate.netsigmaaldrich.com For instance, the synthetic agonist KB141 exhibits a 10-fold higher affinity for TRβ over TRα. researchgate.net Similarly, MGL-3196 shows a 28-fold selectivity for TRβ in a cell-free assay. mdpi.com

Agonistic and Antagonistic Activity Profiling in Cellular Systems

The interaction of a ligand with a thyroid hormone receptor can result in either agonistic (activating) or antagonistic (inhibiting) effects on gene transcription. scirp.org A yeast two-hybrid assay was used to evaluate the TR-agonist activities of numerous chemicals, revealing that compounds with structures similar to thyroid hormones generally exhibit agonistic activity. jst.go.jp Notably, 3-chloro-3',5,5'-triiodo-L-thyronine (a compound closely related to this compound) was found to have high hTR-agonist activity. jst.go.jp

Conversely, some compounds can act as antagonists. For example, certain dihydroxylated polybrominated diphenyl ethers (diOH-PBDEs) have been shown to exhibit antagonistic activity towards both TRα and TRβ. nih.gov The agonistic or antagonistic nature of a ligand is not solely determined by its binding affinity but also by the conformational changes it induces in the receptor, which in turn affects the recruitment of coactivators or corepressors. nih.gov Some compounds can even exhibit mixed agonist/antagonist profiles depending on the cellular context and the specific target gene. nih.govfrontiersin.org

Role of Corepressors and Coactivators in Transcriptional Modulation

The transcriptional activity of thyroid hormone receptors is tightly regulated by the recruitment of corepressor and coactivator complexes. nih.govoup.comnih.gov In the absence of a ligand, TRs typically bind to corepressor proteins like nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). oup.comnih.govpnas.org These corepressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. nih.govnih.gov

Upon ligand binding, the TR undergoes a conformational change that causes the dissociation of corepressors and the recruitment of coactivator complexes. frontiersin.orgnih.govpnas.org These coactivator complexes, which include proteins like the steroid receptor coactivator (SRC) family and CBP/p300, often possess histone acetyltransferase (HAT) activity. nih.govoup.com Histone acetylation leads to a more open chromatin structure, facilitating the access of the transcriptional machinery and leading to gene activation. oup.comnih.gov The balance between the levels of available corepressors and coactivators within a cell can significantly influence the cellular response to thyroid hormones. nih.gov

Modulation of Target Gene Expression Pathways

The binding of this compound to thyroid hormone receptors initiates a cascade of events that ultimately alters the expression of specific target genes. Thyroid hormones are known to regulate a wide array of genes involved in critical metabolic pathways. physiology.orgmdpi.com For example, in the liver, TRβ activation influences genes involved in cholesterol and bile acid metabolism, as well as those related to lipogenesis. mdpi.comnih.gov

Studies comparing the effects of T3 and the selective TR modulator GC-1 have shown that they regulate an identical set of genes in a human liver cell line, suggesting that for certain ligands, the primary determinant of the transcriptional response is the receptor itself rather than ligand-specific conformational changes. nih.gov Thyroid hormones can also indirectly regulate gene expression by inducing the transcription of other transcription factors, such as Kruppel-like factor 9 (KLF9), which in turn modulate a secondary set of target genes. mdpi.com This creates complex regulatory networks that allow for fine-tuned control of cellular processes.

Non-Genomic Signaling Pathways

In addition to their well-established genomic actions, thyroid hormones can also trigger rapid, non-genomic signaling events. genome.jpnih.govfrontiersin.org These effects are initiated at the plasma membrane, often through interactions with the integrin αvβ3 receptor. genome.jpnih.govfrontiersin.org This receptor has distinct binding sites for T3 and T4, which can activate different downstream signaling cascades. genome.jp

Binding of thyroid hormones to integrin αvβ3 can lead to the activation of several kinase pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK/ERK1/2) pathway. genome.jpfrontiersin.orgnih.gov These signaling cascades can, in turn, influence a variety of cellular processes, including cell proliferation, angiogenesis, and ion transport. frontiersin.orgnih.gov For example, activation of the PI3K pathway by T3 has been shown to stimulate the transcription of genes like hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.com These non-genomic actions provide an additional layer of regulation by which thyroid hormones can rapidly modulate cellular function, complementing their longer-term genomic effects. nih.govfrontiersin.org

Plasma Membrane Receptor Interactions (e.g., αvβ3 Integrin)

A key site for the non-genomic actions of thyroid hormones is a receptor located on the plasma membrane protein integrin αvβ3. frontiersin.orgbioscientifica.com This receptor is particularly expressed in cancer cells and actively dividing endothelial cells. frontiersin.org Both L-thyroxine (T4) and 3,5,3’-triiodothyronine (T3) bind to this integrin, but they interact with different sites and affinities, leading to distinct downstream signaling. frontiersin.org

Computer modeling and kinetic studies suggest the existence of at least two distinct hormone-binding sites on the integrin: frontiersin.orgbioscientifica.com

S1 Domain: This site appears to exclusively bind T3. frontiersin.org

S2 Domain: This site binds both T4 and, with a lower affinity, T3. At normal physiological concentrations, T4 is the main ligand for the S2 site. frontiersin.org

The binding of these hormones to the integrin receptor is crucial for initiating signals that regulate cell proliferation, angiogenesis (the formation of new blood vessels), and inflammation. bioscientifica.com The deaminated T4 analogue, tetraiodothyroacetic acid (tetrac), acts as an antagonist at this receptor, blocking the binding and subsequent actions of both T3 and T4. frontiersin.orgbioscientifica.com

Table 1: Thyroid Hormone Interaction with Integrin αvβ3 Receptor Sites

Ligand Binding Site(s) on Integrin αvβ3 Primary Downstream Pathway Activated
L-thyroxine (T4) S2 MAPK/ERK1/2
3,5,3’-triiodothyronine (T3) S1 and S2 PI3K/Akt (via S1), MAPK/ERK1/2 (via S2)

| Tetraiodothyroacetic acid (tetrac) | S1 and S2 | Antagonist; blocks T3/T4 binding and action |

This table is based on data for L-thyroxine and 3,5,3’-triiodothyronine. Specific data for this compound is not available.

Activation of Intracellular Kinase Cascades (e.g., MAPK, PI3K/Akt, Src Kinase)

The interaction of thyroid hormones with integrin αvβ3 triggers the activation of several intracellular signaling cascades, which are critical for mediating the hormones' non-genomic effects. tandfonline.com

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of the MAPK/ERK1/2 pathway is a primary event following thyroid hormone binding to the S2 domain of integrin αvβ3. tandfonline.com Both T4 and T3 can initiate this cascade, which is fundamental for promoting cell proliferation and angiogenesis. plos.org Studies in various cancer cell lines have shown that blocking the integrin receptor with tetrac (B142916) inhibits thyroid hormone-induced ERK1/2 activation. plos.org

PI3K/Akt (Phosphatidylinositol 3-Kinase/Akt) Pathway: The PI3K/Akt pathway is primarily activated when T3 binds to the S1 domain on the integrin receptor. frontiersin.orgtandfonline.com This activation is often mediated through an intermediary, Src kinase. tandfonline.com This signaling cascade is crucial for cell survival and proliferation. In some cell types, T4 can also activate the PI3K/Akt pathway. frontiersin.org

Modulation of Ion Transport Systems (e.g., Na+/K+-ATPase)

Thyroid hormones can exert non-genomic effects by modulating the activity of plasma membrane ion transport systems. A key example is the Na+/K+-ATPase, an enzyme essential for maintaining cellular ion gradients.

Research has shown that T3 can rapidly modulate Na+/K+-ATPase activity. In synaptosomes from the adult rat cerebral cortex, T3 has been observed to inhibit the activity of Na+/K+-ATPase. Conversely, in other cell types, such as adult rat alveolar epithelial cells, T3 has been found to stimulate Na+/K+-ATPase activity. This stimulation was not due to increased gene transcription but rather to the translocation of existing Na+/K+-ATPase units to the plasma membrane, representing a non-transcriptional mechanism. This modulation of ion pump activity can lead to increased energy expenditure through futile ion cycling.

Thyroid Hormone Transporter Interactions and Cellular Uptake Mechanisms

Despite their hydrophobic nature, thyroid hormones require specific transporter proteins to cross the plasma membrane and enter the cell. Passive diffusion is insufficient for explaining their cellular uptake. The biological activity of thyroid hormones within a target cell is therefore highly dependent on the presence and activity of these transporters.

Several families of transporters are involved in the cellular uptake of thyroid hormones:

Monocarboxylate Transporters (MCTs): MCT8 (encoded by the SLC16A2 gene) and MCT10 are particularly important for thyroid hormone transport. MCT8 is a highly specific and active transporter for both T4 and T3. Its critical role is highlighted by the fact that mutations in the MCT8 gene lead to severe psychomotor retardation, a condition known as Allan-Herndon-Dudley Syndrome.

Organic Anion Transporting Polypeptides (OATPs): This family of transporters, such as OATP1C1, also facilitates the transport of thyroid hormones, particularly T4, across cellular barriers like the blood-brain barrier.

The transport process is stereo-specific and energy-dependent. The interaction between the hormone and the transporter involves both the hydrophobic character of the molecule and specific polar interactions with its phenolic hydroxyl and aminopropionic acid groups. While there is extensive research on how T3, T4, and other analogues interact with these transporters, specific data on the transport mechanisms for this compound are not available in the reviewed literature.

Biochemical Metabolism and Biotransformation Pathways

Deiodination Pathways: Potential for Chloro-Thyronine Modification by Deiodinases (D1, D2, D3)

Deiodination is the most significant pathway in the metabolism of thyroid hormones, controlling their activation and inactivation. nih.gov This process is catalyzed by a family of selenoenzymes known as deiodinases (D1, D2, and D3). oup.com These enzymes selectively remove iodine atoms from either the outer (phenolic) or inner (tyrosyl) ring of the thyronine molecule. mdpi.comfrontiersin.org While these enzymes are highly specific for iodothyronines, their potential to act on a chlorinated analog like 3-Chloro-Thyroxine is a subject of scientific interest.

The enzymatic dehalogenation process is influenced by the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, suggesting that dechlorination by deiodinases would be energetically less favorable. mdpi.com Theoretical modeling and studies on related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) indicate that while they can interact with deiodinases, they often act as inhibitors rather than substrates for dehalogenation. mdpi.comresearchgate.net It has been suggested that a threshold of halogen bond strength must be met to cleave the bond, and dechlorination by iodothyronine deiodinases is generally not observed. mdpi.com

Another class of enzymes, iodotyrosine deiodinases (IYD), which are distinct from the iodothyronine deiodinases, have been shown to catalyze the dechlorination of 3-chloro-L-tyrosine. nih.govjst.go.jp However, IYD's primary substrates are iodotyrosines, not iodothyronines like thyroxine. bioscientifica.com

Table 1: Iodothyronine Deiodinase Isoforms and Their Primary Functions

Enzyme Primary Location Ring Selectivity Primary Function with Endogenous Hormones
Type 1 Deiodinase (D1) Liver, kidney, thyroid, pituitary oup.comfrontiersin.org Outer & Inner Ring oup.commdpi.com Contributes to circulating T3 production; clears rT3 from circulation. oup.comfrontiersin.org
Type 2 Deiodinase (D2) Brain, pituitary, brown adipose tissue, skeletal muscle oup.com Outer Ring Only mdpi.com Local intracellular conversion of T4 to T3 for receptor binding. nih.gov

| Type 3 Deiodinase (D3) | Placenta, fetal tissues, brain, skin frontiersin.org | Inner Ring Only mdpi.comfrontiersin.org | Inactivates T4 to rT3 and T3 to T2, protecting tissues from excess thyroid hormone. frontiersin.orgnih.gov |

Inner ring deiodination is an inactivating pathway catalyzed primarily by D3 and to a lesser extent by D1. mdpi.comfrontiersin.org This reaction converts T4 to reverse T3 (rT3). frontiersin.org For 3-Chloro-Thyroxine, IRD would involve the removal of the iodine atom at the 5-position and potentially the chlorine atom at the 3-position. As discussed, the direct enzymatic cleavage of the C-Cl bond by iodothyronine deiodinases is considered unlikely. mdpi.comresearchgate.net Therefore, the most probable IRD reaction for 3-Chloro-Thyroxine would be the removal of the 5-iodine, which would result in a chlorinated analog of reverse T3. The presence of the chlorine atom might, however, sterically hinder or otherwise inhibit the binding of the inner ring to the D3 active site, potentially making 3-Chloro-Thyroxine a poor substrate for this inactivation pathway.

Conjugation Reactions

Conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate (B86663) is a major metabolic pathway for inactivating and facilitating the excretion of thyroid hormones and their metabolites. nih.govnih.gov These reactions primarily occur in the liver. nih.gov It is highly probable that 3-Chloro-Thyroxine would be a substrate for these conjugation enzymes.

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the 4'-hydroxyl group of the thyronine structure. nih.gov This modification increases the water solubility of the molecule and marks it for elimination. wikipedia.org Importantly, sulfation can accelerate the deiodination of thyroid hormones by D1. clevelandclinic.org For instance, sulfated T4 (T4S) is rapidly deiodinated on the inner ring. clevelandclinic.org It is conceivable that 3-Chloro-Thyroxine could undergo sulfation to form 3-Chloro-Thyroxine-4'-Sulfate. This sulfated conjugate might then be a more favorable substrate for inner ring deiodination (of the remaining 5-iodine), leading to its rapid inactivation and clearance.

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is another key conjugation pathway for thyroid hormones. jst.go.jpnih.gov Similar to sulfation, it involves the attachment of a glucuronic acid moiety to the 4'-hydroxyl group, forming a more polar metabolite that can be readily excreted in bile and urine. nih.gov Various environmental compounds, including some chlorinated substances, are known to induce UGT enzymes, which can enhance the clearance of thyroid hormones. researchgate.net Therefore, 3-Chloro-Thyroxine is expected to be a substrate for UGTs, leading to the formation of 3-Chloro-Thyroxine-4'-glucuronide as a pathway for its detoxification and elimination.

Table 2: Major Conjugation Pathways for Thyroid Hormones

Pathway Enzyme Family Reaction Primary Outcome
Sulfation Sulfotransferases (SULTs) Addition of a sulfate group to the 4'-hydroxyl group. Inactivation, increased water solubility, enhanced deiodination by D1, and excretion. nih.govclevelandclinic.org

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of a glucuronic acid to the 4'-hydroxyl group. | Inactivation, increased polarity, and biliary/urinary excretion. nih.gov |

Side-Chain Modifications: Deamination and Decarboxylation

The alanine (B10760859) side chain of the inner tyrosyl ring of thyroid hormones can undergo metabolic modification, primarily through deamination and decarboxylation. nih.govoncohemakey.com These reactions lead to the formation of acetic acid analogs (e.g., tetraiodothyroacetic acid, or "tetrac") or thyronamine (B1227456) derivatives, respectively. nih.govoncohemakey.com

Deamination, catalyzed by aminotransferases, and subsequent decarboxylation can convert T4 to tetrac (B142916), which possesses some biological activity. nih.gov Conversely, decarboxylation of the alanine side chain by aromatic amino acid decarboxylase can produce thyronamines. oncohemakey.com These metabolites have unique biological activities, distinct from the classical thyroid hormones. oncohemakey.com It is plausible that 3-Chloro-Thyroxine could undergo similar side-chain modifications, potentially yielding 3-chloro-thyroacetic acid or 3-chloro-thyronamine. The biological significance of such chlorinated metabolites remains to be determined. Studies on 3-chloro-tyrosine have shown it undergoes metabolism involving deamination and decarboxylation, lending support to the possibility of similar pathways for 3-Chloro-Thyroxine. unisi.it

Table 3: Potential Side-Chain Modifications

Modification Resulting Compound Class Example from T4 Metabolism Potential Product from 3-Chloro-Thyroxine
Deamination & Decarboxylation Thyroacetic Acids Tetraiodothyroacetic acid (Tetrac) nih.gov 3-Chloro-Tetraiodothyroacetic acid

| Decarboxylation | Thyronamines | Thyronamine (T0AM), 3-Iodothyronamine (T1AM) oncohemakey.com | 3-Chloro-Thyronamine analog |

Ether-Linkage Cleavage Mechanisms

Currently, there is a lack of specific scientific literature detailing the ether-linkage cleavage mechanisms for the compound 3-Chloro-thyroxine. Research has primarily focused on the metabolism of endogenous iodinated thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3).

In studies using rat liver homogenates, the pathway for ether-linkage cleavage of T4 to yield DIT was found to be an oxygen-dependent process. eur.nl The activity of this pathway appears to be inversely related to the activity of the pathway for T3 neogenesis from T4. eur.nl Furthermore, research on phagocytosing human leukocytes has identified ether link cleavage as a significant pathway for iodothyronine metabolism in these specific cells. nih.gov

While these findings for thyroxine provide a potential model, the metabolism of 3-Chloro-thyroxine, particularly the cleavage of its ether bond, remains an uninvestigated area. The influence of a chlorine atom, as opposed to an iodine atom, on the susceptibility of the ether linkage to enzymatic cleavage has not been documented in the available scientific literature. Therefore, no detailed research findings or data tables on the ether-linkage cleavage of 3-Chloro-thyroxine can be provided at this time.

In Vitro and Ex Vivo Research Models

Cell-Based Assay Systems

Cell-based assays are fundamental tools for evaluating the biological activity of synthetic compounds like 3-chloro-3',5,5'-triiodo-L-thyronine. These systems allow for the assessment of cellular responses in a controlled environment.

Reporter gene assays are instrumental in determining whether a compound can activate or inhibit the transcriptional activity of a target receptor. In the case of thyroid hormone analogs, these assays typically measure the activation of thyroid hormone receptors (TRs).

A yeast two-hybrid assay system using Saccharomyces cerevisiae Y190 has been employed to evaluate the human thyroid receptor (hTR)-agonist activities of numerous compounds, including 3-chloro-3',5,5'-triiodo-L-thyronine. jst.go.jp This system was engineered to express the human thyroid receptor hTRα and a coactivator, transcriptional intermediary factor-2 (TIF2). jst.go.jp The interaction between the ligand-bound hTRα and the coactivator drives the expression of a chemiluminescent reporter gene, β-galactosidase, allowing for the quantification of receptor activation. jst.go.jp

In a comprehensive study, 3-chloro-3',5,5'-triiodo-L-thyronine was identified for the first time as having high TR-agonist activity. jst.go.jpresearchgate.net The activity was found to be equivalent to that of the natural thyroid hormones T3 and T4. jst.go.jp This finding is significant because its parent compound, reverse T3 (rT3), is largely considered biologically inactive. The data suggests that the substitution of a chlorine atom at the 3-position of the inner ring of rT3 markedly increases its ability to activate the thyroid hormone receptor. jst.go.jp

Table 1: Human Thyroid Receptor (hTRα) Agonist Activity of 3-Chloro-3',5,5'-triiodo-L-thyronine and Related Compounds

Compound Agonist Activity (ECx10 in nM) 95% Confidence Interval
3-Chloro-3',5,5'-triiodo-L-thyronine 4.8 4.2–5.4
3,5,3'-Triiodo-L-Thyronine (T3) 4.4 3.8–5.1
3,3',5,5'-Tetraiodo-L-Thyronine (T4) 5.5 4.8–6.3
3,3',5'-Triiodo-L-Thyronine (rT3) 7.0 6.0–8.2

Data sourced from a yeast two-hybrid assay using Saccharomyces cerevisiae Y190. jst.go.jp

The selection of an appropriate cell line is critical for studying the mechanisms of action of thyroid hormone analogs. The choice depends on the specific research question, such as receptor-mediated signaling, metabolism, or cell proliferation.

Saccharomyces cerevisiae Y190: As detailed previously, this yeast cell line was specifically used to demonstrate the transcriptional activity of 3-chloro-3',5,5'-triiodo-L-thyronine through the human thyroid hormone receptor α. jst.go.jp

GH3 cells: This rat pituitary tumor cell line is a well-established model for studying thyroid hormone action because it endogenously expresses functional thyroid hormone receptors and exhibits measurable responses, such as growth and hormone production, upon stimulation. nih.govoup.comnih.govnih.gov Assays using GH3 cells, often incorporating a luciferase reporter gene, have been developed to screen for compounds with thyroid hormone-like activity. nih.govcapes.gov.br While specific studies using 3-chloro-thyroxine in GH3 cells were not identified, this cell line remains a primary platform for characterizing the biological effects of novel thyromimetics. nih.gov

HepG2 cells: This human hepatoma cell line is widely used in metabolic and toxicological studies. HepG2 cells express endogenous thyroid hormone receptors (predominantly TRβ) and are used to investigate the regulation of genes involved in lipid and cholesterol metabolism by thyroid hormones. mdpi.comfrontiersin.orgnih.gov They serve as a relevant model for studying the liver-specific effects of thyroid hormone analogs. nih.govucsd.edu

CHO cells (Chinese Hamster Ovary cells): CHO cells are a versatile tool in drug discovery and receptor studies, largely because they can be easily transfected to express specific proteins of interest, such as different thyroid hormone receptor isoforms (TRα or TRβ). This allows for the study of isoform-specific interactions and functional responses to novel ligands in a controlled cellular background.

Thyroid hormones are known to be crucial regulators of cell proliferation and differentiation in various tissues. bioscientifica.comniscpr.res.in For instance, the thyroid hormone T3 has been shown to stimulate the proliferation of GC cells, a rat pituitary cell line, by shortening the G1 phase of the cell cycle. oup.com It also plays a significant role in the differentiation of myoblasts and neurons. bioscientifica.comnih.gov

Currently, specific research data on the effects of 3-chloro-thyroxine on cellular proliferation and differentiation are not available. However, based on its demonstrated potent agonist activity at the thyroid hormone receptor, it would be a candidate for investigation in defined systems like granulosa cells, myoblasts, or neuronal progenitor cells to determine its potential to mimic or modulate the proliferative and differentiative effects of natural thyroid hormones. mdpi.comnih.gov

Receptor Binding Assays (e.g., Isothermal Titration Calorimetry)

While reporter gene assays demonstrate a functional response, direct receptor binding assays quantify the affinity of a ligand for its receptor. Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamics of binding interactions in solution. diva-portal.org It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) changes of the interaction. nih.gov

Although the agonist activity of 3-chloro-3',5,5'-triiodo-L-thyronine implies direct interaction with the thyroid hormone receptor, specific binding affinity data from ITC or other competitive binding assays for this compound have not been reported in the reviewed literature. Such studies would be a logical next step to fully characterize its interaction with TRα and TRβ isoforms and to understand the thermodynamic basis for the increased activity observed upon chlorination of the rT3 backbone.

Enzymatic Activity Assays (e.g., Deiodinase activity modulation)

The biological activity of thyroid hormones is tightly regulated by a family of selenoenzymes called deiodinases, which activate or inactivate thyroid hormones in peripheral tissues. mdpi.com

Type 1 and 2 deiodinases (D1, D2) activate the prohormone T4 to the more potent T3. jst.go.jp

Type 3 deiodinase (D3) is the primary inactivating enzyme, converting both T4 and T3 into inactive metabolites. mdpi.comoup.com

Some chemicals can disrupt thyroid hormone homeostasis by modulating the activity of these enzymes. frontiersin.org Therefore, enzymatic activity assays are used to screen for such effects. There is currently no available research data on whether 3-chloro-thyroxine or its analogs act as substrates for or inhibitors of deiodinase enzymes. Investigating the interaction of this compound with deiodinases would be essential to understand its metabolic stability and its potential to alter local thyroid hormone concentrations in target tissues.

Preclinical Animal Model Investigations on Thyroid Hormone System Homeostasis

Impact on Thyroid Axis Regulation in Defined Animal Models (e.g., Rodent Models)

The hypothalamic-pituitary-thyroid (HPT) axis is a critical neuroendocrine system that maintains thyroid hormone homeostasis. It operates via a negative feedback loop: Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary to release thyroid-stimulating hormone (TSH), which in turn stimulates the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3). d-nb.infonih.gov Elevated T3 and T4 levels then inhibit TRH and TSH production. d-nb.infofrontiersin.org Animal models are essential for studying how chemical compounds interfere with this regulatory axis. tandfonline.com

Studies in rodent models have shown that various compounds can disrupt HPT axis function. For instance, exposure to certain environmental chemicals like polychlorinated biphenyls (PCBs) can lead to increased serum TSH concentrations and decreased serum T4 levels in rats, indicating a disruption of the normal feedback mechanism. researchgate.net Similarly, thyromimetics, which are drugs designed to mimic thyroid hormone action, can suppress HPT-axis gene transcript levels. nih.gov For example, administration of the thyromimetic sobetirome (B1681897) to mice induces a state resembling central hypothyroidism, characterized by depleted circulating T4 and T3 but normal TSH levels. nih.gov

While specific studies on 3-Chloro Thyroxine's effect on the HPT axis are not detailed in the available literature, its activity as a thyroid hormone receptor (TR) agonist has been noted. researchgate.net Compounds that act as TR agonists, like T3 itself, typically exert negative feedback on the HPT axis, suppressing TSH levels. acs.org Therefore, it is hypothesized that this compound would likely influence the HPT axis in a manner similar to other TR agonists, potentially leading to alterations in circulating levels of TSH and endogenous thyroid hormones. The precise nature and magnitude of this impact in animal models remain a subject for further investigation.

Table 1: Effects of Thyroid Hormone Analogs and Disruptors on the HPT Axis in Rodent Models

Compound/ClassAnimal ModelObserved Effects on HPT AxisReference
Sobetirome (Thyromimetic)MouseSuppresses HPT-axis gene transcripts; depletes circulating T4 and T3 with normal TSH. nih.gov
PCB 126 (Environmental Disruptor)RatIncreases serum TSH concentrations; decreases serum T4 concentrations. researchgate.net
3,5-Diiodo-L-thyronine (3,5-T2)MouseSuppresses βTSH transcripts at lower doses. frontiersin.org
Triiodothyroacetic acid (T3AC)Human (Inferred from animal studies)Suppresses TSH levels and thyroidal secretion, mirroring T3's regulatory effect. acs.org

Metabolic Rate Modulation Studies in Animal Models

Thyroid hormones are primary regulators of metabolic rate and energy expenditure. frontiersin.orgphysiology.org Animal models, particularly rodents, are extensively used to study how thyroid hormone analogs affect these processes. Exogenous administration of thyroid hormone metabolites has been shown to rapidly modulate energy metabolism.

A notable example is 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones. In rodent models, administration of 3,5-T2 leads to a rapid increase in resting metabolic rate (RMR). frontiersin.org Studies in rats showed that a single injection of 3,5-T2 increased RMR more rapidly (within 6 hours) than an equivalent dose of T3 (effect seen within 25 hours). frontiersin.org This suggests that certain thyroid hormone metabolites can have potent and rapid effects on energy expenditure, potentially through mechanisms that are independent of thyroid hormone receptors (THRs) and may involve direct action on mitochondria. acs.orgfrontiersin.org

Tissue-Specific Responses and Gene Expression Profiling in Animal Models

Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TR-α and TR-β), which then act as transcription factors to regulate the expression of target genes. nih.govmdpi.com The distribution of TR isoforms varies across tissues, leading to tissue-specific physiological responses. physiology.orgnih.gov Animal models, especially knockout mice lacking specific TR isoforms, have been invaluable in dissecting these tissue-specific actions. nih.govoup.com

In mouse liver, T3 regulates a large number of genes involved in cholesterol, lipid, and carbohydrate metabolism. physiology.orgnih.gov For example, T3 treatment in hypothyroid mice alters the expression of hundreds of genes in the liver, including well-characterized targets like Spot 14 (Thrsp), Malic Enzyme (Me1), and Glycerol-3-phosphate dehydrogenase 2 (Gpd2). oup.comnih.gov In the heart, thyroid hormones regulate genes that control heart rate and contractility. oup.comnih.gov Brown adipose tissue (BAT) is another key target, where T3 is crucial for adaptive thermogenesis by regulating the expression of genes like Uncoupling protein 1 (Ucp1). elifesciences.orgmdpi.com

As a demonstrated TR-agonist, this compound is expected to modulate the transcription of target genes in a manner akin to T3. researchgate.net The binding to TRs would initiate changes in the expression of genes containing thyroid hormone response elements (TREs). mdpi.com This would likely result in altered physiological processes in key target tissues such as the liver, brain, and heart. Comprehensive gene expression profiling (transcriptomics) and cistrome analyses in animal models treated with this compound would be necessary to establish its specific target genes and understand its unique tissue-specific effects compared to endogenous thyroid hormones. mdpi.comelifesciences.org

Table 2: Examples of T3-Regulated Genes in Mouse Liver (Hypothyroid Model)

Gene SymbolGene NameRegulation by T3Primary FunctionReference
ThrspThyroid hormone responsivePositiveLipogenesis nih.gov
Me1Malic enzyme 1PositiveLipogenesis, NADPH production oup.comnih.gov
Gpd2Glycerol-3-phosphate dehydrogenase 2, mitochondrialPositiveGlycerol phosphate (B84403) shuttle, linking glycolysis and oxidative phosphorylation nih.gov
Dio1Deiodinase, iodothyronine, type IPositiveT4 to T3 conversion nih.gov
Srebf1Sterol regulatory element binding transcription factor 1NegativeCholesterol and fatty acid synthesis nih.gov

Neurodevelopmental and Behavioral Correlates in Animal Models (mechanistic focus)

Thyroid hormone is indispensable for normal brain development, regulating critical processes such as neuronal migration, differentiation, synaptogenesis, and myelination. nih.govnih.gov Deficiency of thyroid hormone during critical developmental windows can lead to severe and irreversible brain damage. nih.gov Animal models are crucial for investigating the mechanisms by which thyroid hormone system disruption affects neurodevelopment and behavior. tandfonline.comnih.gov

Studies using rodent models have shown that developmental exposure to thyroid-disrupting chemicals can cause significant neurological deficits. For example, developmental exposure to 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), a compound that induces hypothyroxinemia (low T4), resulted in reduced cell number and altered morphology of neurons and astrocytes in the hippocampus and cerebellum of rat pups. researchgate.net These structural changes in the brain occurred even in the absence of overt behavioral changes, highlighting the sensitivity of the developing brain to thyroid hormone levels. nih.govresearchgate.net Mechanistically, thyroid hormones act via TRs to control the expression of a vast array of genes essential for brain maturation. nih.gov

The role of this compound in neurodevelopment has not been specifically studied. However, as a TR agonist, its presence or absence during brain development would be expected to have profound consequences. researchgate.net If it effectively crosses the blood-brain barrier and activates TRs, it could potentially substitute for T3 in regulating gene expression critical for brain development. Conversely, inappropriate exposure could disrupt the precisely timed and concentration-dependent actions of endogenous thyroid hormones, potentially leading to neurodevelopmental abnormalities. The mechanistic focus of future research in animal models would be to determine its ability to access the developing brain and its specific effects on TR-mediated gene expression in neural cells. nih.govnih.gov

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 3-Chloro-Thyroxine and its related metabolites in complex biological samples. endocrine-abstracts.orgsigmaaldrich.com Its high sensitivity and specificity allow for precise quantification and identification, even at low concentrations. mdpi.comnih.gov

Quantitative Analysis of 3-Chloro-Thyroxine and its Metabolites in Research Matrices

The development of robust LC-MS/MS methods is crucial for accurately measuring 3-Chloro-Thyroxine and its metabolic byproducts in various research matrices, such as plasma, serum, and tissue extracts. mdpi.comnih.govnih.gov These methods often involve a sample preparation step, like protein precipitation or liquid-liquid extraction, to remove interfering substances before the sample is introduced into the LC-MS/MS system. sigmaaldrich.comnih.govnih.gov The chromatographic separation is typically achieved using a C18 or other suitable column, which separates the analytes based on their physicochemical properties. nih.govthermofisher.com The mass spectrometer then detects and quantifies the specific molecules of interest.

Several studies have reported the successful development and validation of LC-MS/MS methods for the quantification of halogenated tyrosine derivatives, including chlorinated forms. For instance, a sensitive LC/ESI-MS/MS method was developed for the determination of 3-chloro-L-tyrosine (Cl-Tyr), demonstrating linearity over a concentration range of 2.0-200 ng/mL in blood and 4.0-400 ng/g in tissue. nih.gov This method showed high reproducibility and accuracy, with intra- and inter-assay coefficients of variation below 7.73% and 6.94%, respectively. nih.gov Another study focused on the simultaneous quantification of free 3-Nitro-l-tyrosine (3-NT), 3-Chloro-l-tyrosine (3-CT), and 3-Bromo-l-tyrosine (3-BT) in human plasma, achieving limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. mdpi.comnih.gov

Table 1: LC-MS/MS Methods for Halogenated Tyrosine Analysis

Analyte(s)MatrixExtraction MethodLC ColumnDetectionLOD/LOQReference
3-Chloro-L-tyrosine (Cl-Tyr)Blood, Lung TissueProtein precipitation, derivatizationNot specifiedESI-MS/MS2.0 ng/mL (Blood), 4.0 ng/g (Tissue) (Linear Range) nih.gov
3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosineHuman PlasmaLiquid-liquid extractionNot specifiedMS/MSLOD: 0.030 ng/mL (3-CT), LOQ: 0.098 ng/mL (3-CT) mdpi.comnih.gov
9 Thyronines, 6 ThyronaminesCell Culture MediaLiquid-liquid extractionNot specifiedESI-MS/MSLLOQ: 0.078-0.234 nM nih.govnih.gov
9 Thyronines, 6 ThyronaminesCell LysatesLiquid-liquid extractionNot specifiedESI-MS/MSLLOQ: 0.031-1.0 nM plos.org
Total T4 and T3SerumProtein precipitationC-18MS/MSNot specified nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

For the highest level of accuracy and precision in quantitative analysis, isotope dilution mass spectrometry (ID-MS) is the gold standard. osti.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, 3-Chloro-Thyroxine) to the sample as an internal standard. nih.govosti.gov Because the labeled and unlabeled compounds behave nearly identically during sample preparation and analysis, any sample loss or variation in instrument response affects both equally. osti.gov This allows for a very precise calculation of the analyte's concentration based on the ratio of the unlabeled to labeled compound detected by the mass spectrometer. nih.govosti.gov

ID-MS methods have been successfully developed for the analysis of thyroid hormones and their metabolites, significantly improving the accuracy over traditional immunoassay methods which can suffer from cross-reactivity. nih.govcdc.govacs.org The use of isotope-labeled internal standards, such as deuterium-labeled L-thyroxine-d2, allows for the simultaneous and accurate measurement of multiple thyroid hormones in a single run. nih.gov

Molecular Modeling and Computational Approaches

Computational methods, including molecular modeling, have become indispensable tools in understanding the interactions of 3-Chloro-Thyroxine at a molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule, such as 3-Chloro-Thyroxine, relates to its biological activity. By systematically modifying the structure and observing the resulting changes in activity, researchers can identify key chemical features responsible for the compound's effects. nih.gov For thyroid hormones and their analogs, the diphenyl ether structure, the iodine substituents, and the alanine (B10760859) side chain are all critical for their interaction with target proteins. oncohemakey.com The introduction of a chlorine atom, as in 3-Chloro-Thyroxine, can significantly alter these interactions and the resulting biological activity. jst.go.jp SAR studies help in understanding the impact of such modifications on binding affinity and functional response. nih.gov

Ligand Docking and Molecular Dynamics Simulations

Ligand docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a target protein. nih.govacs.org This method is instrumental in visualizing and analyzing the interactions between 3-Chloro-Thyroxine and its potential binding partners, such as thyroid hormone receptors. acs.orgresearchgate.net By placing the 3-Chloro-Thyroxine molecule into the binding site of a protein, researchers can identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govplos.org

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. nih.govfrontiersin.orgnih.gov These simulations provide a dynamic view of the binding process, revealing how the protein and ligand adapt to each other and the stability of their interaction. nih.govresearchgate.net MD simulations can help to refine the binding poses predicted by docking and provide a more accurate understanding of the binding thermodynamics. researchgate.net

Table 2: Computational Approaches in Thyroid Hormone Research

MethodApplicationKey Findings/InsightsReferences
Ligand DockingPredicting binding orientation of ligands to thyroid hormone receptors and transport proteins.Identification of key amino acid residues involved in binding and stabilization of the ligand-protein complex. nih.govacs.orgnih.govplos.org
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of ligand-protein complexes over time.Elucidation of conformational changes upon ligand binding and assessment of binding stability. researchgate.netnih.govfrontiersin.orgresearchgate.net
Virtual ScreeningIdentifying new potential ligands for thyroid hormone receptors from large compound libraries.Discovery of novel chemical scaffolds with potential thyroid-disrupting or therapeutic activity. nih.govacs.orgresearchgate.netdiva-portal.org

Virtual Screening Protocols for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govdiva-portal.org This approach is particularly useful for discovering new analogs of 3-Chloro-Thyroxine with potentially modified or improved properties. The process typically involves docking a large number of compounds into the target protein's binding site and ranking them based on their predicted binding affinity. acs.orgresearchgate.net This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the discovery of new and potentially interesting molecules. nih.gov

Comparison with Established Methodologies (e.g., Radioimmunoassay in research contexts)

The analysis of thyroid hormones and their metabolites has traditionally relied on competitive binding immunoassays, with radioimmunoassay (RIA) being a foundational method in research contexts. However, the emergence of advanced analytical techniques, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided researchers with more specific and sensitive tools. This is especially critical for the identification and quantification of rare or novel metabolites such as 3-Chloro-Thyroxine, where established immunoassays may have significant limitations.

Immunoassays, including RIA, are based on the principle of competitive binding between an unlabeled antigen (the analyte of interest, e.g., a thyroid hormone) and a labeled antigen (a tracer) for a limited number of specific antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. While RIA has been instrumental in advancing endocrinology research, its utility for specific, novel compounds is hampered by several factors. aopwiki.org

A primary limitation of immunoassays is the potential for cross-reactivity. endocrine-abstracts.org The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target molecule. ijbs.com Thyroid hormones and their analogs are structurally very similar, which can lead to significant cross-reactivity. For instance, an antibody developed for thyroxine (T4) might also bind to other iodinated thyronines or even halogenated analogs like 3-Chloro-Thyroxine. This lack of specificity can lead to inaccurate quantification and misidentification, a significant drawback in research aimed at discovering and characterizing new metabolic pathways. endocrine-abstracts.orgnih.gov Studies on various immunoassays have shown that while they may correlate well for standard hormones like T4, persistent problems arise in particular patient populations or when interfering substances are present. unipi.it

In contrast, methods like High-Performance Liquid Chromatography (HPLC) and, more powerfully, LC-MS/MS, offer superior specificity and sensitivity. These techniques separate compounds based on their physicochemical properties before detection, which is then carried out based on the mass-to-charge ratio of the specific molecule and its fragments. This provides a much higher degree of certainty in identification and quantification.

The key advantages of LC-MS/MS over immunoassays in the context of researching novel compounds like 3-Chloro-Thyroxine include:

High Specificity: LC-MS/MS can distinguish between structurally similar compounds, such as isomers and analogs with different halogen substitutions (e.g., iodine vs. chlorine), minimizing the risk of cross-reactivity. mdpi.com

High Sensitivity: Modern LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram or even femtogram range, which is crucial for detecting low-abundance metabolites. mdpi.comntnu.no

Multiplexing Capability: A single LC-MS/MS run can simultaneously measure a wide panel of thyroid hormones and their metabolites, providing a comprehensive metabolic profile. endocrine-abstracts.org This is a significant advantage over single-analyte immunoassays.

Structural Elucidation: High-resolution mass spectrometry can aid in identifying and confirming the structure of unknown compounds, which is essential in the research of novel metabolites.

While direct comparative research on 3-Chloro-Thyroxine is scarce, the analysis of other novel halogenated thyroid hormone derivatives highlights the superiority of mass spectrometry. For example, a chlorinated derivative of reverse T3 (rT3), 3-Chloro-3',5'-triiodo-l-thyronine (3-Cl-T3) , was successfully identified and quantified in environmental samples using LC-MS/MS, with concentrations found up to 24 ng/L. acs.org Such a specific identification would be highly improbable with an immunoassay designed for T3 or T4.

The following tables provide a comparative overview of the performance characteristics of RIA and LC-MS/MS for the analysis of thyroid hormones, which can be extrapolated to a novel compound like 3-Chloro-Thyroxine.

Table 1: General Comparison of Analytical Methodologies

Feature Radioimmunoassay (RIA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive antigen-antibody binding Chromatographic separation followed by mass-based detection
Specificity Moderate to High (dependent on antibody) Very High
Cross-Reactivity Significant potential with structurally similar compounds endocrine-abstracts.orgnih.gov Minimal to None mdpi.com
Sensitivity Good (ng/mL to pg/mL range) Excellent (pg/mL to fg/mL range) mdpi.com
Multiplexing Typically single analyte per assay High (simultaneous analysis of multiple compounds) endocrine-abstracts.org
Confirmation Indirect (based on binding) Direct (based on mass and fragmentation)

| New Compound ID | Not suitable | Excellent capability |

Table 2: Performance Data from Research Studies (for related compounds)

Analyte Method Limit of Detection (LOD) / Quantification (LOQ) Sample Matrix Reference
Free T4 Chemiluminescence Enzyme Immunoassay (CLEIA) LOD: 0.09 ng/dL Human Serum ijbs.com
T3, T4 HPLC with fluorescence detection LOD: 4.0 and 6.1 ng/mL, respectively Human Serum researchgate.netresearchgate.net
3-Chloro-l-tyrosine LC-MS/MS LOD: 0.030 ng/mL; LOQ: 0.098 ng/mL Plasma mdpi.com
T4, T3, rT3, T2 LC-MS/MS LOQ: 0.52-2.54 ng/mL Bovine Serum ntnu.no
T4 Isotope-Dilution LC-MS/MS Total CV: 0.84% (at 20.87–245.55 nmol/L) Serum annlabmed.org

Comparative Studies with Endogenous Thyroid Hormones and Other Analogs

Differential Affinity and Efficacy at Thyroid Hormone Receptors

The affinity and efficacy of thyromimetic compounds at nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ, are critical determinants of their biological potency. Endogenous thyroid hormones, L-triiodothyronine (T3) and L-thyroxine (T4), bind to these receptors with high affinity, although T3's affinity is approximately five times greater than that of T4. oncohemakey.com This difference in binding affinity is a key reason for T3's higher hormonal potency. oncohemakey.com

The introduction of a chlorine atom at the 3-position of the inner ring, in place of iodine, is expected to modify the binding characteristics of the molecule. While specific binding affinity data for 3-Chloro Thyroxine is not extensively detailed in the available literature, the principles of ligand-receptor interaction suggest that the smaller van der Waals radius and different electronic properties of chlorine compared to iodine would influence the fit within the ligand-binding pocket of TRs. Generally, the binding of thyroid hormones to TRs is a complex interplay of hydrophobic and hydrogen-bonding interactions. researchgate.net The halogen substituents play a crucial role in this interaction, with the 3,5-diiodinated inner ring being a key feature for high-affinity binding.

The efficacy of a ligand, its ability to elicit a biological response upon binding to the receptor, is also a critical parameter. For thyroid hormones, this typically involves the recruitment of coactivator or corepressor proteins to the TR-ligand complex, thereby modulating gene transcription. researchgate.netwikipedia.org The conformation adopted by the TR upon ligand binding is crucial for this process. nih.gov It is plausible that the substitution of iodine with chlorine could alter the conformational changes induced in the receptor, thus affecting the efficacy of this compound as a TR agonist or antagonist. While T4, with its bulky 5'-iodine, can still act as an agonist, the receptor must undergo subtle conformational adjustments to accommodate it. nih.gov A similar adaptive process might occur with a chloro-substituted analog.

Table 1: Comparative Receptor Binding Affinity of Selected Thyroid Hormone Analogs
CompoundRelative Binding Affinity (T3 = 100)
L-Triiodothyronine (T3)100
L-Thyroxine (T4)10 - 20
Triiodothyroacetic acid (TRIAC)~100
3,5-Diiodothyronine (T2)<1
Reverse T3 (rT3)<1

This table presents generalized relative binding affinities for common thyroid hormone analogs to nuclear thyroid hormone receptors. Specific quantitative data for this compound is not available in the provided search results.

Distinct Metabolic Fates and Biotransformation Rates

The substitution of iodine with chlorine in the 3-position would likely alter the susceptibility of this compound to these metabolic processes. Deiodinases are specific for iodine and would not be expected to remove a chlorine atom. This would render this compound resistant to this major metabolic pathway, potentially leading to a longer biological half-life compared to its iodinated counterparts.

Table 2: Major Metabolic Pathways for Thyroid Hormones
Metabolic PathwayEnzymes InvolvedEffect on Biological ActivityRelevance to this compound
DeiodinationDeiodinases (D1, D2, D3)Activation (T4 to T3) or InactivationLikely resistant due to C-Cl bond
GlucuronidationUDP-glucuronosyltransferases (UGTs)Inactivation and excretionPotentially a major pathway
SulfationSulfotransferases (SULTs)Inactivation and excretionPotentially a major pathway
Side-chain oxidationTransaminases, OxidasesFormation of acetic acid analogsPlausible metabolic route

This table outlines the primary metabolic pathways for endogenous thyroid hormones and speculates on their relevance to the metabolism of this compound.

Comparative Nongenomic Signaling Profiles

In addition to their classical genomic actions mediated by nuclear receptors, thyroid hormones can also elicit rapid, nongenomic effects. nih.govnih.gov These actions are initiated at the plasma membrane or in the cytoplasm and involve the activation of various signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. inca.gov.brnih.gov A key player in mediating these nongenomic effects is the plasma membrane receptor integrin αvβ3. frontiersin.org

The structural requirements for binding to this integrin receptor may differ from those of the nuclear TRs. L-thyroxine (T4) is a principal ligand for this receptor. chemicalbook.com The nongenomic actions of T3 and T4 can influence a variety of cellular processes, including ion transport, cell proliferation, and angiogenesis. nih.govendocrine-abstracts.org

The nongenomic signaling profile of this compound would depend on its ability to interact with these cell surface and cytoplasmic signaling initiators. The substitution of iodine with chlorine could alter its binding affinity for integrin αvβ3 and its ability to activate downstream signaling pathways. Given that the precise binding determinants for nongenomic actions are still being fully elucidated, it is difficult to predict the exact signaling profile of this compound without direct experimental evidence. However, it is plausible that it could exhibit a distinct pattern of nongenomic signaling compared to T3 and T4, potentially leading to a unique spectrum of biological activities.

Structure-Function Relationship Analysis of Halogen Substitutions (e.g., comparison with di- and tri-halogenated thyronines)

The structure-activity relationships (SAR) of thyroid hormone analogs have been extensively studied, revealing key structural features necessary for thyromimetic activity. The diphenyl ether backbone is essential, and substitutions at the 3, 5, 3', and 5' positions profoundly influence activity.

The presence of bulky substituents at the 3 and 5 positions of the inner ring is critical for maintaining the proper orientation of the two phenyl rings, which is necessary for high-affinity binding to nuclear receptors. While iodine is the naturally occurring halogen, studies with other halogenated and even non-halogenated analogs have shown that thyromimetic activity can be retained. The key factor appears to be the size and conformational constraints imposed by these substituents.

A comparison of this compound with di- and tri-iodinated thyronines highlights the importance of the number and position of halogen atoms. For instance, 3,5,3'-triiodothyronine (T3) is significantly more potent than 3,5-diiodothyronine (T2), which has very low affinity for nuclear receptors. nih.gov This underscores the importance of the 3' substituent for high-affinity binding.

The substitution of iodine with chlorine at the 3-position in this compound would result in a smaller atomic radius and different electronegativity at this position compared to an iodinated analog. This could impact the strength of halogen bonding, an interaction that has been recognized as important in the binding of thyroid hormones to their transport proteins and receptors. researchgate.net The strength of halogen bonding decreases in the order I > Br > Cl > F. Therefore, a chloro-substituted analog would be expected to form weaker halogen bonds than its iodo-counterpart, which could translate to lower binding affinity.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Binding Partners and Signaling Cascades

A primary avenue of future research will be the identification and characterization of the binding partners of 3-Chloro Thyroxine. While it is anticipated that this analog will interact with known thyroid hormone receptors (TRs), the introduction of a chloro- group may alter its binding affinity and specificity.

Key Research Questions:

Binding Affinity for Thyroid Hormone Receptors: Quantitative binding assays will be crucial to determine the affinity of this compound for the different isoforms of thyroid hormone receptors (TRα1, TRβ1, TRβ2, etc.). nih.gov Comparative studies with T4 and triiodothyronine (T3) will reveal the impact of the 3-chloro substitution on receptor binding.

Interaction with Thyroid Hormone Distributor Proteins: The binding characteristics of this compound to transport proteins such as thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin need to be investigated. nih.govwikipedia.org Studies on other chlorinated compounds, such as chlorinated phenols, have shown specific interactions with the T4 binding site of TTR, suggesting that this compound may have a unique binding profile. nih.gov

Novel Intracellular and Membrane-Bound Partners: Beyond the canonical TRs, it is plausible that this compound interacts with other intracellular proteins or membrane receptors. nih.gov For instance, thyroid hormones are known to initiate non-genomic actions at the integrin receptor αVβ3 on the plasma membrane. affbiotech.comcreative-diagnostics.com Investigating whether this compound can trigger such pathways is a critical area for exploration.

The elucidation of the signaling cascades activated by this compound is another pivotal research direction. The binding of a ligand to a receptor initiates a cascade of intracellular events, and understanding these pathways is key to deciphering the physiological effects of this synthetic analog.

Potential Signaling Pathways to Investigate:

Genomic Signaling: This pathway involves the binding of the hormone-receptor complex to thyroid hormone response elements (TREs) on DNA, thereby regulating gene expression. nih.gov Future studies should employ transcriptomic approaches to identify the specific genes regulated by this compound.

Non-Genomic Signaling: Thyroid hormones can elicit rapid, non-genomic effects through pathways such as the phosphatidylinositol 3-kinase (PI3K) and ERK1/2 MAP kinase pathways. affbiotech.comcreative-diagnostics.com Research should focus on whether this compound can activate these cascades and the downstream consequences of such activation.

High-Throughput Screening for Structure-Activity Relationship Expansion

High-throughput screening (HTS) offers a powerful platform for rapidly assessing the biological activity of a large number of compounds. sygnaturediscovery.comcriver.com In the context of this compound, HTS can be employed to expand our understanding of its structure-activity relationship (SAR).

HTS Approaches and Goals:

Screening Chemical Libraries: A focused library of compounds with structural similarities to this compound can be screened to identify other molecules with similar or improved biological activity. This will help in delineating the key structural features required for its effects.

Identifying Modulators of this compound Activity: HTS can also be used to identify small molecules that enhance or inhibit the activity of this compound. Such molecules could be valuable as research tools or have therapeutic potential in their own right.

Assay Development: The development of robust and reliable HTS assays is a prerequisite for these studies. These could include cell-based assays that measure the activation of specific signaling pathways or the expression of target genes. nih.gov

The data generated from HTS campaigns will be invaluable for constructing detailed SAR models. These models will guide the rational design of new thyroxine analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Development of Advanced In Vitro and Ex Vivo Systems for Mechanistic Research

To gain deeper insights into the mechanisms of action of this compound, it will be essential to move beyond simple cell culture systems and utilize more physiologically relevant models.

Advanced In Vitro Models:

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better recapitulate the complex cellular interactions and microenvironment of tissues. sigmaaldrich.comcrownbio.comnih.gov Thyroid organoids, for instance, can be used to study the effects of this compound on thyroid hormone synthesis and secretion in a more in vivo-like context. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These models allow for the co-culture of different cell types in a microfluidic device, mimicking the architecture and function of human organs. An "organ-on-a-chip" model of the thyroid gland could provide a powerful platform for studying the effects of this compound in a dynamic and controlled environment.

Ex Vivo Models:

Tissue Explant Cultures: The use of ex vivo tissue explants allows for the study of this compound in the context of intact tissue architecture. nih.gov For example, liver tissue explants could be used to investigate the metabolic fate of the compound.

Patient-Derived Tissues: For translational research, the use of patient-derived tissues in ex vivo models can provide valuable information on the potential efficacy and toxicity of this compound in a more personalized manner. crownbio.com

These advanced in vitro and ex vivo models will be instrumental in bridging the gap between basic research and clinical applications, facilitating a more comprehensive understanding of the biological effects of this compound.

Q & A

Basic Research Questions

Q. How is 3-Chloro Thyroxine synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis involves controlled chlorination of thyroxine (T4) using reagents like chlorine gas or N-chlorosuccinimide under inert conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols should detail reaction stoichiometry, temperature, and purification steps (e.g., column chromatography). Known compounds must reference prior synthesis methods, while novel derivatives require elemental analysis and spectral data .

Q. What in vitro models are suitable for initial biological activity screening of this compound?

  • Methodological Answer : Thyroid receptor (TR)-expressing cell lines (e.g., HEK-293 or HepG2) are used to assess binding affinity via competitive radioligand assays. Gene expression profiling (e.g., DIO1, THRB) via qPCR or RNA-seq quantifies transcriptional activity. Dose-response curves should be generated to determine EC50 values. Include negative controls (e.g., wild-type T4) and validate results with triplicate experiments .

Q. How can researchers ensure the stability of this compound in experimental buffers?

  • Methodological Answer : Stability studies under varying pH (6–8), temperatures (4–37°C), and light exposure are critical. Use HPLC to monitor degradation over 24–72 hours. Add antioxidants (e.g., ascorbic acid) or serum albumin to mimic physiological conditions. Report storage recommendations (e.g., −80°C lyophilized) in methods sections .

Advanced Research Questions

Q. What mechanistic challenges arise when studying this compound’s interaction with thyroid receptors compared to T4?

  • Methodological Answer : The chlorine substituent may alter TR binding due to steric hindrance or electronic effects. Employ molecular dynamics simulations to predict binding poses and compare with X-ray crystallography data of TR-T4 complexes. Validate hypotheses via site-directed mutagenesis of TR ligand-binding domains. Contrast results with thyroxine analogs (e.g., 3,5-diiodothyronine) to isolate chlorine-specific effects .

Q. How do environmental factors (e.g., pH, coexisting ions) influence this compound’s bioavailability in aquatic models?

  • Methodological Answer : Use zebrafish or Daphnia magna models to test bioavailability under varying ionic strengths (Na⁺, Ca²⁺) and pH (6.5–8.5). Measure tissue accumulation via LC-MS/MS and correlate with water chemistry data. Apply factorial experimental designs to isolate interactive effects. Reference OECD guidelines for ecotoxicological testing .

Q. What statistical approaches resolve contradictions in dose-response data for this compound across studies?

  • Methodological Answer : Apply meta-analysis to harmonize heterogeneous data, using random-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols). Perform sensitivity analyses to identify outliers. Use Bayesian hierarchical modeling to integrate prior knowledge of T4 structure-activity relationships .

Key Considerations for Researchers

  • Reproducibility : Document synthesis and assay protocols in supplementary materials, including raw spectral data .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
  • Interdisciplinary Collaboration : Combine molecular biology, computational chemistry, and environmental science to address complex mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.